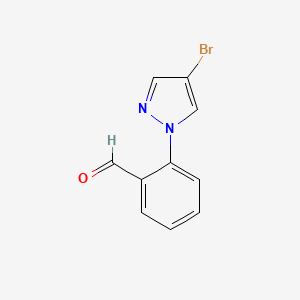

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-4-2-1-3-8(10)7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJFKWHUIAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670724 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174064-66-4 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-bromo-1H-pyrazole Intermediate

The 4-bromo-1H-pyrazole ring is commonly synthesized via halogenation of pyrazole derivatives or direct cyclization methods involving hydrazines and appropriate precursors.

- Halogenation Approach: Bromination of pyrazole under controlled conditions using bromine or N-bromosuccinimide (NBS) yields 4-bromo-pyrazole derivatives.

- Cyclization Approach: Pyrazole rings can be constructed by cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds, followed by selective bromination at the 4-position.

Coupling of 4-bromo-1H-pyrazole to Benzaldehyde

The attachment of the pyrazole moiety to the benzaldehyde ring is typically achieved through nucleophilic substitution or condensation reactions:

- Nucleophilic Aromatic Substitution (SNAr): Using 2-bromobenzaldehyde or its derivatives, the pyrazole nitrogen can displace a suitable leaving group on the aromatic ring.

- Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination facilitate the formation of the C-N bond between the pyrazole and benzaldehyde ring.

Representative Synthetic Route from Literature and Patents

A detailed synthetic methodology is described in patent CN103025696B and CN105461630A, which provide insights into related pyrazole derivatives and their intermediates:

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Preparation of 4-bromo-1H-pyrazole | Bromination of pyrazole using bromine/NBS under controlled temperature | High regioselectivity for 4-position |

| 2 | Formation of 2-fluoro-4-bromobenzaldehyde intermediate | Metal-halogen exchange with isopropylmagnesium chloride in THF at 0–5°C, followed by formylation with DMF | Moderate yield (~38%) |

| 3 | Coupling of 4-bromo-pyrazole with benzaldehyde derivative | Nucleophilic substitution or Pd-catalyzed coupling in toluene or similar solvents at 0–40°C | Efficient coupling, high purity product |

| 4 | Purification | Crystallization from heptane or methyl alcohol, drying under reduced pressure at ~40°C | High purity, suitable for further use |

This method emphasizes the importance of controlled temperature (0–5°C) during metal-halogen exchange and formylation steps to achieve good selectivity and yield.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Metal-Halogen Exchange + Formylation | 2-fluoro-4-bromobenzene, isopropylmagnesium chloride, DMF | 0–5°C, THF solvent | Good selectivity, moderate yield | Requires low temperature control |

| Bromination of Pyrazole | Pyrazole, bromine or NBS | Room temp or below, inert atmosphere | High regioselectivity | Handling of bromine reagents |

| Pd-Catalyzed Coupling | 4-bromo-pyrazole, 2-bromobenzaldehyde, Pd catalyst | 0–40°C, toluene or similar | Efficient C-N bond formation | Requires expensive catalyst |

| One-Pot Multicomponent Reaction | Hydrazines, aldehydes, catalysts | Reflux in ethanol or DMF | Economical, environmentally friendly | Optimization needed for brominated substrates |

| Copper-Catalyzed Aerobic Cyclization | Aldehyde hydrazones, copper catalyst, O2 | 80°C, DMF or other solvents | Mild conditions, good yields | Catalyst recycling may be needed |

Research Findings and Notes

- The metal-halogen exchange method combined with formylation is well-documented for preparing brominated benzaldehyde derivatives, which can then be coupled with pyrazoles.

- The coupling step benefits from palladium catalysis, offering high yields and regioselectivity.

- One-pot and catalytic aerobic cyclization methods represent greener alternatives with potential for scale-up but require further adaptation for the specific bromopyrazole-benzaldehyde system.

- Purification by crystallization using solvents like heptane or methyl alcohol ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of 2-(4-substituted-1H-pyrazol-1-yl)benzaldehyde derivatives.

Oxidation: Formation of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid.

Reduction: Formation of 2-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde and Analogues

Key Observations:

Functional Group Impact :

- The aldehyde group in this compound confers electrophilic reactivity, enabling nucleophilic additions (e.g., forming hydrazones or imines) . In contrast, the carboxylic acid derivative (2-(4-bromo-1H-pyrazol-1-yl)benzoic acid) exhibits metal-binding properties due to its acidic proton and carboxylate anion .

- The methyl ester analogue (Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate) is less reactive but serves as a stable intermediate for hydrolysis to carboxylic acids .

Substituent Effects :

- Bromine at the 4-position enhances electron-withdrawing effects, stabilizing the pyrazole ring and directing electrophilic substitution to the 5-position. This contrasts with chloro-substituted analogues (e.g., compound 17 in ), where chlorine’s lower electronegativity reduces ring stabilization .

- Isomeric differences (e.g., 2- vs. 4-position of benzaldehyde substitution) alter steric and electronic profiles, impacting binding affinity in coordination chemistry .

This highlights the aldehyde’s sensitivity to steric hindrance from the pyrazole ring .

Key Findings:

- Synthetic Efficiency : The target compound is synthesized via straightforward alkylation or methylation of pyrazole precursors, achieving high yields (≥95%) . In contrast, sulfonamide derivatives (e.g., compound 16 ) require multi-step syntheses with moderate yields (79.3%) .

- Biological Activity : Sulfonamide-containing analogues () exhibit enhanced bioactivity (e.g., enzyme inhibition) due to their polar SO₂NH₂ group, whereas the aldehyde group in this compound is more suited for covalent modifications .

Spectroscopic and Physical Property Differences

- Melting Points: Brominated pyrazole aldehydes generally exhibit higher melting points (e.g., compound 16 in : 200–201°C) due to strong intermolecular halogen bonding.

- NMR Shifts : The aldehyde proton in this compound resonates downfield (~10 ppm) compared to ester or carboxylic acid derivatives, which show signals near 3.7 ppm (ester CH₃) or 12–13 ppm (carboxylic acid proton) .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring and a benzaldehyde functional group. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic effects.

Chemical Structure

The chemical formula for this compound can be represented as . The presence of the bromine atom in the pyrazole ring is believed to enhance its biological activity by facilitating interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against a range of bacterial and fungal strains. The compound's mechanism of action is thought to involve interference with cellular processes, potentially through enzyme inhibition or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis compared to untreated controls.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| HeLa | 25 | Cell cycle arrest |

| A549 | 30 | Inhibition of proliferation |

The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure, leading to alterations in cellular pathways.

Comparative Analysis

When compared to similar compounds, such as other halogenated pyrazole derivatives, this compound demonstrates unique reactivity and biological activity profiles. For instance, while compounds like 3-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde have shown efficacy against specific enzymes related to Leishmania infections, the benzaldehyde derivative exhibits broader antimicrobial and anticancer properties .

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Unique structure with bromine substitution |

| 3-Bromo-4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde | Moderate | Yes | Targets specific enzymes |

| 4-Bromo-1H-pyrazole derivatives | Variable | Limited | Less potent compared to benzaldehyde form |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde?

- Answer : The synthesis typically involves coupling reactions between brominated pyrazole precursors and benzaldehyde derivatives. For example:

Nucleophilic Substitution : Reacting 4-bromo-1H-pyrazole with 2-chlorobenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) .

Cross-Coupling : Using Suzuki-Miyaura coupling with a palladium catalyst to attach the pyrazole moiety to the benzaldehyde scaffold .

- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and catalyst loading to improve regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

- Answer :

¹H/¹³C NMR : Look for the aldehyde proton at ~10 ppm and pyrazole ring protons in the 7–8 ppm range. The bromine atom induces deshielding in adjacent carbons .

IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .

Mass Spectrometry : The molecular ion peak should correspond to the molecular formula C₁₀H₇BrN₂O (MW: 267.08) .

Q. What safety protocols are essential when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- First Aid : Flush eyes with water for 15 minutes upon contact; wash skin with soap and water .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data (e.g., NMR shifts) be resolved?

- Answer :

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–Br bond length ~1.89 Å and pyrazole ring planarity) .

DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformers .

- Case Study : A 2012 study resolved discrepancies in pyrazole derivatives using combined crystallographic and computational methods .

Q. What strategies improve regioselectivity in pyrazole substitution during derivative synthesis?

- Answer :

Directed Metalation : Use directing groups (e.g., aldehydes) to control bromination sites on the pyrazole ring .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity by stabilizing transition states .

- Example : Refluxing with hydrazine hydrate in ethanol yielded 85% regioselective product in a related pyrazoline synthesis .

Q. What mechanistic insights explain the biological activity of derivatives in medicinal chemistry?

- Answer :

Electrophilic Interactions : The aldehyde group acts as a Michael acceptor, enabling covalent binding to biological thiols .

Halogen Bonding : The bromine atom enhances binding affinity to protein targets (e.g., kinases) via halogen-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.